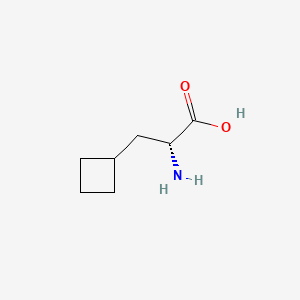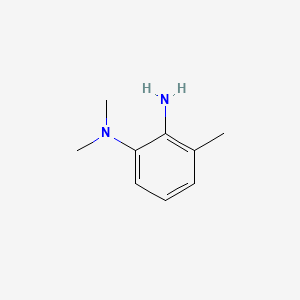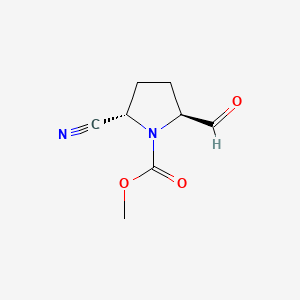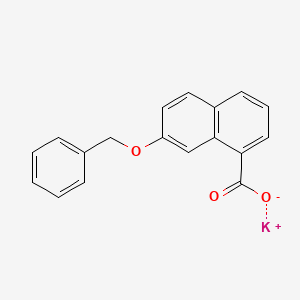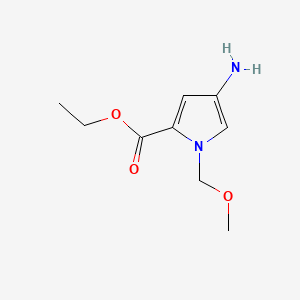![molecular formula C9H14O2 B574455 Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) CAS No. 186127-45-7](/img/new.no-structure.jpg)
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 g/mol . It is also known by other names such as 2-Norbornanecarboxylic acid, methyl ester . This compound is part of the bicyclic compounds family, characterized by its unique bicyclo[2.2.1]heptane structure.
Méthodes De Préparation
The synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester involves several steps. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. This intermediate is then subjected to esterification to produce the methyl ester derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The bicyclic structure also contributes to its unique reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester can be compared with similar compounds such as:
2-Norbornanecarboxylic acid: This compound lacks the ester group and has different reactivity and applications.
exo-Bicyclo[2.2.1]heptan-2-carboxylic acid, methyl ester: This stereoisomer has a different spatial arrangement, leading to variations in its chemical and biological properties.
The uniqueness of Bicyclo[22
Propriétés
Numéro CAS |
186127-45-7 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.209 |
Nom IUPAC |
methyl (1R,4S)-bicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3/t6-,7+,8?/m1/s1 |
Clé InChI |
BWGIKEUGPCOETD-KVARREAHSA-N |
SMILES |
COC(=O)C1CC2CCC1C2 |
Synonymes |
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


